Isothiazole-5-carboxylic acid methyl ester chemical properties
Isothiazole-5-carboxylic acid methyl ester chemical properties
An In-Depth Technical Guide to the Chemical Properties of Isothiazole-5-carboxylic acid methyl ester
Abstract
Isothiazole-5-carboxylic acid methyl ester (CAS No. 15901-66-3) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] As a functionalized derivative of the isothiazole core, it serves as a versatile building block for the development of novel therapeutic agents and functional materials. The isothiazole ring system is a key pharmacophore found in a range of biologically active molecules, exhibiting properties including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[2][3][4][5][6] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and synthetic utility of isothiazole-5-carboxylic acid methyl ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical insights to explain the causality behind its chemical behavior and application in creating advanced molecular architectures.
Introduction to the Isothiazole Scaffold
The isothiazole ring, a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms, was first discovered in 1956.[7] It is recognized as a stable aromatic compound.[7] This structural motif is a cornerstone in modern medicinal chemistry, valued for its ability to engage in various biological interactions while often conferring favorable metabolic properties.[3][5] Isothiazole derivatives have been successfully incorporated into drugs, agrochemicals, and materials for color photography.[3][5] The inherent stability of the ring, combined with its capacity for diverse functionalization, makes it an attractive scaffold for systematic chemical modification in drug discovery campaigns.[2][3] Isothiazole-5-carboxylic acid methyl ester represents a strategically important intermediate, providing a reactive handle at the C5 position for molecular elaboration.
Core Chemical & Physical Properties
A precise understanding of the physicochemical and spectroscopic properties of a molecule is foundational to its application in synthesis and material science. This section details the known and predicted characteristics of Isothiazole-5-carboxylic acid methyl ester.
Nomenclature and Identifiers
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Systematic Name: Methyl isothiazole-5-carboxylate
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CAS Number: 15901-66-3[1]
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Molecular Formula: C₅H₅NO₂S
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Molecular Weight: 143.16 g/mol
Physicochemical Properties
Experimental data for this specific ester is not widely published. The following table includes calculated values and data from closely related isothiazole structures to provide a contextual framework.
| Property | Value / Expected Value | Notes |
| Physical State | Solid / Low-melting solid | Predicted based on analogous aromatic esters. |
| Boiling Point | Not available | Expected to be significantly higher than the parent isothiazole (114.1°C) due to increased molecular weight and polarity.[3] |
| Melting Point | Not available | |
| Solubility | Sparingly soluble in water | The parent isothiazole is sparingly soluble in water.[3] The ester is expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). |
| Density | ~1.3 g/cm³ (Predicted) | Based on the density of isothiazole and related structures.[3] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following profile is based on established principles of organic spectroscopy.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. The aromatic protons on the isothiazole ring will appear in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electron-withdrawing ester group. The methyl ester will present as a sharp singlet at approximately δ 3.8-4.0 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the δ 160-170 ppm range. The two aromatic CH carbons and the aromatic quaternary carbon of the isothiazole ring will appear between δ 120-160 ppm. The methyl carbon of the ester will be observed upfield, around δ 50-55 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester.[8] Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O stretch of the ester is also expected between 1100-1300 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).
Synthesis and Manufacturing
The synthesis of substituted isothiazoles can be achieved through various ring-forming or functionalization strategies.[2][9] A logical retrosynthetic approach for isothiazole-5-carboxylic acid methyl ester is outlined below.
Retrosynthetic Analysis
A common strategy for building the isothiazole ring is through the oxidative cyclization of a suitable acyclic precursor. The analysis below disconnects the target molecule to reveal plausible starting materials.
Caption: Retrosynthetic analysis of Isothiazole-5-carboxylic acid methyl ester.
Proposed Synthetic Protocol: [4+1] Annulation
This protocol describes a user-friendly and metal-free synthesis adapted from established methods for creating substituted isothiazoles from β-ketothioamides.[9] The choice of this pathway is driven by its operational simplicity and use of readily available reagents.
Step 1: Synthesis of the β-Ketothioamide Intermediate
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To a solution of methyl acetoacetate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
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Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC. The rationale for using Lawesson's reagent is its proven efficacy in converting carbonyls to thiocarbonyls under relatively mild conditions.
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Upon completion, cool the mixture, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure.
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Purify the resulting crude β-ketothioester via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure intermediate.
Step 2: Cyclization to form the Isothiazole Ring
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Dissolve the purified β-ketothioester (1.0 eq) in ethanol.
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Add ammonium acetate (NH₄OAc, 3.0 eq). NH₄OAc serves as the nitrogen source for the N-S bond formation in the isothiazole ring.[9]
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Heat the mixture to reflux (approx. 78°C) and stir vigorously under an air atmosphere for 12-16 hours. The use of air as the oxidant is a key feature of this green chemistry approach, avoiding the need for harsher oxidizing agents.[9]
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product, isothiazole-5-carboxylic acid methyl ester, by column chromatography or recrystallization.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the obtained data with the expected spectroscopic profile (Section 2.3).
Chemical Reactivity and Derivatization
The utility of isothiazole-5-carboxylic acid methyl ester lies in its predictable reactivity, allowing for its conversion into a wide array of derivatives.
Reactivity of the Isothiazole Ring
The isothiazole ring is generally stable and aromatic. However, it is susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring-opening.[7] The presence of a potential leaving group at the C5 position can also facilitate nucleophilic aromatic substitution at that carbon.[7] This dual reactivity allows for complex molecular modifications.
Reactions at the Ester Moiety
The methyl ester group is the primary site for functionalization and serves as a gateway to other important functional groups.
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Hydrolysis: The ester can be readily hydrolyzed to the corresponding isothiazole-5-carboxylic acid under basic conditions (e.g., using LiOH, NaOH, or KOH).[10][11] This carboxylic acid is a critical intermediate for forming amides, which are prevalent in pharmaceuticals.
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Amidation: Direct reaction with amines can form amides, though this often requires harsh conditions. A more reliable method is the two-step process of hydrolysis to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride or using peptide coupling reagents like HATU or EDC) and reaction with a desired amine.
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Reduction: The ester can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)isothiazole, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as conversion to an aldehyde or halide.
Experimental Protocol: Saponification to Isothiazole-5-carboxylic acid
This protocol outlines a standard, high-yield procedure for ester hydrolysis.
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Dissolve isothiazole-5-carboxylic acid methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq). LiOH is chosen for its high reactivity and the ease of workup compared to sodium or potassium hydroxide in many research settings.[10]
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Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
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Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl. The carboxylic acid product should precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Validation: The success of the reaction can be confirmed by IR spectroscopy (disappearance of the ester C=O stretch and appearance of a broad O-H stretch and a shifted carboxylic acid C=O stretch) and ¹H NMR (disappearance of the methyl ester singlet).
Workflow for Key Derivatizations
The following diagram illustrates the central role of isothiazole-5-carboxylic acid methyl ester as a launchpad for synthesizing other key derivatives.
Caption: Key synthetic transformations of isothiazole-5-carboxylic acid methyl ester.
Applications in Research and Development
The primary value of isothiazole-5-carboxylic acid methyl ester is as a versatile intermediate for constructing more complex molecules with potential biological activity.
Role as a Key Building Block
In pharmaceutical and agrochemical research, this compound is an ideal starting point for creating libraries of related structures for high-throughput screening.[12] By varying the groups attached to the carboxylic acid moiety (e.g., creating a diverse set of amides and esters), researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.[13][14]
Overview of Bioactive Isothiazole Derivatives
The isothiazole nucleus is present in numerous compounds with demonstrated therapeutic potential:
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Anticancer Agents: Many isothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.[5][6]
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Anti-inflammatory Agents: The scaffold has been incorporated into non-steroidal anti-inflammatory agents (NSAIDs).[13]
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Antiviral Compounds: The drug Denotivir is an isothiazole derivative used as an antiviral agent.[13]
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Fungicides and Herbicides: In agriculture, isothiazole-containing molecules are used to protect crops.[2][3]
The availability of isothiazole-5-carboxylic acid methyl ester allows chemists to readily access this privileged scaffold and append pharmacologically relevant fragments, accelerating the discovery of new lead compounds.
Handling, Storage, and Safety
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[15]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
It is imperative to perform a comprehensive, substance-specific risk assessment before handling this chemical.
Conclusion
Isothiazole-5-carboxylic acid methyl ester is a high-value chemical intermediate whose properties are dictated by the interplay between its stable aromatic isothiazole core and its reactive ester functional group. Its predictable spectroscopic signature allows for straightforward characterization, while its reactivity profile provides multiple avenues for derivatization into carboxylic acids, amides, alcohols, and other functionalities. For scientists in drug discovery and materials science, this compound represents a key building block for accessing the rich chemical space of bioactive isothiazoles, facilitating the development of next-generation pharmaceuticals and functional materials.
References
- Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK_4FsZyWyI_6giyQKlyHZCpze3GFFGexbisuUCdl3pkZgk9_lIYLjvBsPUoKF2x5dXQWBqfakMcFXGKepBGDaaQXT_dVytI8dJsTtHsmq-760Y1U49AtQfa_ShCZ6TZW4rqUEaywG5aKnwEI7ozFNPhYh4RvKXqD4oOyG6J8armZoXnv4Ti9G6bf3Ypr75nKSGUKjO8nxz6Mj-Ou4nc67sT5G6LO76TJbsew=
- Product Class 15: Isothiazoles. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjU5krHTWg4TQayekyEWlaeMNEnolzsXOJTrQCIzb3jusjW8MCcCTdWQ_rQ85Tpw0PgpaTx13upi4PHfoucOckgLMnX8PIiC6DGyuak3KznMUuqKB47NrIkH6IGfe_fhth8D2n2FUeTw2iCwysz6n_PLi_IQ9OyCu0M7LKfdE4FMcxABr_mtv8Uw==
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(21), 3979-4001. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0MM5BeQVwrmoBe6DFZWkJU3rg11TCPq1NTX1Rnu9s3Rs_OE2SdJWbSi2CTW7-dWuYa-BwHarF3zJywoDS4LK208cGlMNL2MGnkX0VL9ut9OO72HsGD4j9nAu8Rd6ntUoA3Q5oN8G9xGEUUGrjXcAdWCbsBMFhE8G6npMFWynbwOoDIHbW69YWm79j
- Methyl-3-hydroxyisothiazole-5-carboxylate | CAS 100241-89-2. (n.d.). Santa Cruz Biotechnology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjYiZ3tCEkYAazzu188e95NxUlakuxN19Rh0xaZC9PWkI51JnJW0SGDZTBzjyWv2OLT9wT7d7z-0KbnvW-sIikRg1f3QAjEJldS_iyV8oV7GaNLjL0PHVqdL7J38DjffQ75Trie2ijyyHicVDnZrqJ3u9Q33qMpQdd8QXFq9iL-829zFIspE0=
- Synthesis of Isothiazole. (2022). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2jXVuSB-lNfpzycGguUzf3GI0L8CiNTmMhU9FUe9_TgBoKT_r8-WE2e8sNnhZ3uVbZkOBGoYFQYzaPnMIrKrcmPiMXFveKMDHefAI4HN0bLZR97ZlvpCe0hT-v8b1NJU6p9INLBRNeGncoEFNH6bhBgjrpF0CCGMxybF4
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfk3k6-JgUdjS03aB2p7mR2tIA_Zn1j_eQghK-FT0-G06fmadF4tmKxqvlkd9JFOjva_i7G05Qp6C89KrBEhVjAXhj2lCDG72LWikPHzO-P2nnkcWuaYOv7xX2CwpYf3rea5E7IpQFeWAK1NvIleslaX3R-IT-VZSbIDqJ5lq2CzYqNoh5IM9G6k6lHJD-IDoQnxaYSdUzn6Vv79qyAQuB-Tu7D_qA87wfA5amN3s7V8DYwKpe_eom9ySw7pmY6U5V22wWIM2xRyHRvYcp_DQ=
- Methyl isothiazole-5-carboxylate | CAS 15901-66-3. (n.d.). Chemical-Suppliers. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkZEAxRrpe8puQ51zZPm4tgdmTJFSY8rGGynBSL0tOqPiTLAPsCJi2mnCndcmbTPDttvBlahFaC1G3mPKCyxse6Ml0LqWWWXax7H1QFoKNKdfP1zlC-ckNd-VVLeabb8wfu0ZelQjnTe0MngurQcYschb5-E1BGoNfbS3482rVXjt2Zln8Lnc=
- Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPxS-14kM0ixwGhFx9rhk30WISSRWFASbCUpXOdRgSDyDhIl9ZCcvtk_5Xcf0KNtUrqoZ4fNVpqVYlO8p7PhUHHnFiKn7Fqak4jKi0A_vY3TzHAR-A8syNhLvKf9NwbxRw2xdTQDR0bjp1p-CCTrG2pIf2ZVeqRe1BrOjrOn8yuZvt5jML
- methyl 3-hydroxy-5-isothiazolecarboxylate. (n.d.). Chemical Synthesis Database. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbTfWtE_F60ZjopEfnJD1SWhJ4KYNU9dU0XqiVcp-Djf9A1n2NMuumr3WLGokZioOe6z-T8B--myPihbUISrrWU77b8FoQ0eRj0FTYiAJ4PtXQxAgPqYcUI_6MqM9zaHKdnTCAE1nYIlR4-gXAzzFiT9jr5_5aJ95doA==
- Szafarz, M., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(9), 743-51. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPu-CQbUm5ovt76Y9RKCILhtSXWS_QsUr0djqMs4fV_ftevH_mA42OB2E8DuLM8puFneTztvBo7prtTv-fPM-YpiaOSfm-Sh5Xp0HCgU4DxA4E_E36ee_sw8L1NqJDaILV0Jb7
- Methyl 2-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhdTeGNo6HsJORnsxMFQqPJklfPu0-N_y9wHgkgk3f2brTm-Id76QvzrAdh3Jbf9bsuFNYABrTAxhtK_DQzaONfGMDrmcizxF-y1yByZ_M6epkLVNv-EA3n0PRMjYep2mvRhOtSVHV7YJAQGKzSeewACMoHL_pFG1O92TkSltS1WU59cGT5OtKafj8855l7Q==
- Wang, Z., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1146-1152. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4x4r6yblTDi_JeobF9OIQV-u1HmXF9yg0C7jSv_SsHID7I1CIGQ6Z0IqnGTxPGYT0suD3b3-yuKCXPPYhTJE_xJfXZVNfpzRJiutIu4XL8CKWE1xTMFlnHd1pUinUXfZ6n3Yu-vxvRh3l9N3aa6eKvDEC2vLLGKMkQ04
- ETHYL 2-(3-FORMYL-4-ISOBUTOXYPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE. (n.d.). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqHO9Zm00NkNv335U-8ZWUs9RO4vVXdt1R3BAXDi7oqSUNO2aEYBeeUX5Ondr_IMKaaee7b37lj4A_XgngBzQ9uslIv472L3VDgjE9xLbTVHiZ7oZwTL2QI4mYNmpdSYJWANRWxmt3bFHSZCdub33IYasBvYDheAliKbRhLC0JUQ=
- Liu, H., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(11), 7727-7732. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd5EGOpz4qy05qmBYlPNCszvwrm435V16E6E_o6nA4wr1OolWF0j2-mauPkJl4smhbmHwiiMPBePTKV3LNaivp6PeMMXGcNijjo_O2PLufIBi3mKILKm5cG0IYrPVsV585k0_WfJu2gly6lZc=
- SAFETY DATA SHEET: 4-Methylthiazole-5-carboxylic acid. (2023). Fisher Scientific. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpwM2qBLijS-K7Wez6t4ADumTa0MHD7Ho8W2Sa8DhNrmD6CNLPjYOQ7JkUXvzs-B_-uAspW3pX-LEKI-a7NYY-NsRuvJI7CNRL4dEzdxt1UeMPVFHDwgdyXab4oZ4VpWPt6wCmjEjSSV20qTMLXGg0ERzMjoryGQQCjayZ1Gk3O75GODFwzsbwJkrDZL4=
- ISOTHIAZOLE-5-CARBOXYLIC ACID METHYL ESTER | 15901-66-3. (n.d.). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9imsxiJtRZlepK59KlEROPudVuBlvXkOuC9ZsYHvy8KxDZ7bM0qQpiQrry8SpNkWV3wTlhogM7QzgVb9REVRDC5mS23qPXUf7rVd8Xja0MoaREAtuSp4b1AD2vBoSXzOjBDAKIVDMOgvqUa3Nel1vZ22h8fe52uaQ1asOnZ6WXA==
- methyl isothiazole-5-carboxylate; CAS No.: 15901-66-3. (n.d.). ChemShuttle. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTbauj6F9mYSWlFwLpW5qvJzcXp_QunGA_8sICsfHmgNl-4iT_UsTSbS6bfzsPA09mQegmf8aMtbbWfHoZSwO0y6pHoskcVau2ZLlnB9ukQLv_uqTFghIOnYKOLPK8oHMwlk5jv4lRhqMbysCt0bSEFGlo-e2FqFKz07QeSU1S8B2F0XO7Mf61x6qDKvYhiJHH-foH9msFuwyHh1kvACOnibsaRnsAnA==
- Thiazole-5-carboxylic acid. (n.d.). Chem-Impex. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvmek6kihXQVy0m9uG9L7O6LMREZj9cuLHK33EdZeStw_T2nRKjzs3JYFO7YwQlRXzT4QdGqbpi394HxTkE4GLhAYNz_Kb8JNVjGP-jIO0f4P-5WtWCmXuMDXml0cbWRpgqk=
- The importance of isothiazoles in medicinal and pharmaceutical sectors. (n.d.). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtFPUhAKTK6lawE2StD8QB6xu04wZPcLqB0y_xo_aj2pVPtbPZeQvXX85rw_3cEFQZCS4q1RvNA45olS6VAG9qYzgLb9gskk_Yg23ytG4kXH2-vjoivqvAsahj_SUo7euPOhoYRtXS17ox-ntDrUpPiWtcLHahjxMwTEYn_dTEE1MRVjHEdRi5RRqF44YMsnSu0au_JXbM_lFZSYHdPhkuqjKPkjf-peopZeP61dIB2kOycog=
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-Bf7Qd3i0RCJsql0cDVegRKrJaDCECK2P7pBg0dy3CQq_AmaJ9AxqaBm5EB777pKzN_TqIXsyXJrpNBHeVVN14pcwiVH7kLZ5ukEHINpIywsHz3sQA0a_C1IcfmpPcXJtxVR3O9OxzkeK61_uVb6lnPMlCFIw2v7aQ==
- Cas 53233-90-2, methyl 2-methylthiazole-5-carboxylate. (n.d.). LookChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElxOMRRFbFefY9irl6iJvkwlBvVI8YWME5P_xRpTCjTfSXTYNweYuTQYqfy1Mb-jgfJMyFc-ngS0H520BM837ca2LnSPPug2YhRH8_XK1CO8wCnsXgocgKH5bfAXvUk2U3wfva_jzoFZrskPp5Axwf9tPV_VROS3p8j80ZLYKlekvbCJSwcNYKP7fRsmdophnkz8U0qZA_4uYKX1eXVjD_buNwZw==
- SAFETY DATA SHEET: 4-Methylthiazole-5-carboxylic Acid. (2025). TCI Chemicals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlQsZ4Lp2V3uqKmFT_o-iqusMKrnp7sojOHK5zY4SAxOmixp3aTBYo_im17RyNXExBx4KdMDECopNteXvN8PovQWxuww_r0Xb0E303xXORP3cyG0hyd7OmQ7ocUisWmfxTOkmJN2FsQNEwcQtCA-anLches6GvZBWGmNlWT44QBYJwh2P-2nj_B0rbKoVVicVlx6GBHdTPFgjENBeIlF9A7IulL9EhYJSuTLmdylEur70980Ge
- Safety Data Sheet. (2023). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETCf7MxeCPZ9XEgVoQMjc53PU_YZKdCgpwFbSG9Yt2sHuJPgfiKyd-iDI6nUPwWvlPxbBgvY-BnaKmPWHrA4rWzvvjBTpV9M63sz_1dFFVD4z7_EQR6MdaWOT5RZec_aUgufRcY7mADY4UAXbyFh1xXGDG84L8AVnXaZF1jr9m
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGhJbgQ7FhI5NcqNDoOk_IpMbqAiJjpR1kUggm-FHXbo-mi2UQUrt6HRoIDoX9vNVLIpyAL0vtv8sAta_sjBthyddUJCdPH8j_ItM_hpyK3_l4rRVDlBtT0-kNauvcw2eSNG7HX9TN6s9ekmyjnBXGBhTlJPJlJBtNbK8sCpHrpvRCdQttbfJzdWWSaVmSjLJbW2GoaVsvHXH6yEFDCklbkfCKpGRv6XkiYGl5iiwAiWqhQxUBMLSY7V0PnqSh9CeAoHkQ69H1e0E=
- Isothiazole SDS, 288-16-4 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAa6X2Tx5uzSP2k_CfolEi5P758Ref0WStWD45Fzo7BW7ZiEGFwhrO3MiLFKqTMlOwBn7S5y76MnOGfqsyLGa2v7uxNBXSSyMISMom45uqpWZWnrhZbF0PYjO1GWs28XuE12JFZhE7DDgTV9hdZKo74FWJ8hU=
- Jeskowiak, I., et al. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. Bioorganic Chemistry, 92, 103082. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFU5Yqz70fTpri72pAdJYMjwlB3OOmCZpVMzllz3u2HuL2M39St4ytS7bNODh590Obg2Gpbl550QWidzWn_LTEdVeI7hkuEqz-_Y6_nnwRl7w9z9kFvR_8n7VoNAsltIFf7kxi
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQSRv1KPM9BsLaFRI-ZFR2ydKNuO1zncUryDwjaLxSQNd_XS11I2c5DhK8H-l0BNSsXmbSvFxs78-Q4pIBBkmmxH1vuOUCFojdZf9ipa0qRnTcvJTkDKd3npeb3jr-eszT2JkmX9x6dryFU2ouKw==
- 5-Methyl-isothiazole(693-97-0) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuvTMIIqqm3IGvEGuhznJxb3sXfhRlPxjYrdSusYLZOHGaxt09ibAOwZ8HqfxHfI472vq2DcQ5jDH-NdltQGk8OuFN72xULfkZubaB80IDJDb4fN0MpM0JXFm4WnrJIfhxu8164Hu2M4BbYUfYEOy3GBcD4ss=
- New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. (n.d.). Semantic Scholar. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2wtIZehwB0Gc8BYY7rTZnfBQ8-FEDJWxi07yBTG_pK7xRnAlaZ1xtxrpcN1Yutl7ffaaEOXbLfvD7pk2D_6HPLBRZosmgdzFy6roNWj8BWPbXF9eppY2z1oxB7QuzAGHiDRp55gCOzjju5xv4F-5hIGXIbJIdWSYg2jLZ1xm8AQ56zb5nRJhQPaWpEPQqdb_6pQ6FN6fHAXH5MzUMwnkK5CxVD8lZXE_G20-4xypV89MXmanQSc3mag8MkTAwA19yGrWhDDk5YaxiELOYGsMgxmxlvJb4-A==
- Cas 693-97-0, 5-Methyl-isothiazole. (n.d.). LookChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1t8BVSDdcXNOQIv76bDPNmEgyKeqtRBZoRqSmgpMMYQEL3eK9zerTGIRr64ZShtc9e-CghCODihgblFc-cj34bAT1MC03koG0PD3CDS5btK0_dEBiu2pjUXNsBadUfQ2XdWsCIs=
- Problems from Previous Years' Exams. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_HDuUvsEpZB3vTXRWjPp0R4y2mPTkQORKXTgB2-IGg9mI1QbO_SAR-qqrziPoP9ED0WG0OtM0uPTIYgCGGEuo2C6e21p9qCtMeR6WF__tvY2RaVn8KGNV-SRe2SvfHpGeSVx7rcit2awrcGXtMmUXply8EtgViLEh6UKo
- Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoDxsfa40orSo65381X53VF71Ys4owE5IfGGcu4d9vWCuBe4ni3BKIff8dOy3vx-uBO28PRCzWbLxiZ0D8bauxMIm7fOZkNykKfE1jXB9P2Oo1zP6MilnaP65YLimHqSs2vjTO9HU9LVdukA==
- Spectra Problem #7 Solution. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNuD9QcoIw0phZiYQ1ScnPvhnjbZdvc2o9Y34Nh9V6nP67cE7d-TYXw2678UfLEtrC7djTGt-qiGHEqKBTz5HmhyMtSOkDqA0nByQfeLQPDR5lGBaQYUqqG8GCf0a7G3MbrlNqquDDbBgkUl9TzJTIMUhS5EimKaMDA1ftdXWEMkTylkCV
- IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqvLNq3UIRAx1me4s0maA2I3Nfj4wOvbheQQ8aWYndHy8YKQW_afH1q_CUhb4dGYVRnkL5BtEfeBLWj5vETJCQXsQ_Ks025l8qbOl8RU-0iP_LMrL79azqHQ5oSKAmdChomQABBibQP-M3OnM9LpFe-F95HyQjHotwWF2v
- Isothiazole-5-carboxylic acid methyl ester. (n.d.). CymitQuimica. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMFxH3OZRwl6vyvhvZTsXkjoSzrAf5nXBqQdCZ5vvHA47zaJdxto8sLNoVKoa7tzy9uhasR0-heF_mWSrhAkkWu2CQajXqEepg1X2Dv7tZkwW4zzOkN3a1Gw9-GaPtgDNRq7gyiPrjCUVvf5RV2KymDf0FrosNFAZ-jlF3GrO5TeZW6U8P4gTxe9YFwvitgOmW_LO8X_v08iWi3SJPAA==
- Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.). Google Patents. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVe6ftuvbVROz1YfjpYyVSnu8W8cSG4WbCl1N7ca9mvn4mKLaj1Ew3EGG0pGY_zIicHGtN9yPi03F0E9kJLd6f1HBNfyk27-VVqN7al9yLnpGJOI0r1npbUOoYEPINKiWD7HHQm6BazxY35Tw=
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8fb2KzoSiHfIaYY4JBc7y2W3G2p5cC2cgpcalIRHiOtpAnszYA9MNsNel-LIVeJ_H6F8JFUBqDNYexxPjtCuO9voRnI9EQHUAKUq0eyWmrbbpUIsIpUyw3_uEp6e-lbrY2bkICFkUDfycrntun3Ww1_5sauiHmaqZE6H1iiFlgqGbW1koyQytP5noyOlabC2UxcxP0xqqFEJICTzz5v31MkzfAdMzO_hWbuIWJ8LN6K6grxuNwGd_HLfe8JFGreAWtXlSPGai-j_oN7YEaU995qV19QJEHcMMDeclwN8=
- Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. (1959). Journal of the American Chemical Society, 81(19), 5089-5095. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xKSwa9KMFZElkevUY0H4jzMJYAyHjZJWwPR11MPKi7XmWn12WyVvCi0GQ8V5YqvsruYP1hxPNTyvLag6ipFMXR3f8HSSD3uxSIkh9QT1s1q0qXGgglbflj-r6XvU-g1r8vVFnPEvJaVAQKKoMkotYw6m9AhqDRuuwstSfYucmw54czfEokKCOLfutVky89P--dfWWs560B7korg1kqOptjWcw22kaN-_94Iq
- Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zHwIK-DLmzyXJptJ-2zb4E5IpUAGm09IysqTBLvRIFtO-DvIoHXe6LPMAkIzkG-_jbV3Tk0lmOyYuhkQfbMNgei4CdwoE0qLcbM8zGeeaQw-7PUfaII-XC1AVMMZhnS5OWlzTokMYe0inXz4xosITSNBzN1osffEAefIGaMsrsFbQrN_EuUF
Sources
- 1. ISOTHIAZOLE-5-CARBOXYLIC ACID METHYL ESTER | 15901-66-3 [amp.chemicalbook.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Isothiazole synthesis [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. Methyl Esters [organic-chemistry.org]
- 12. chemimpex.com [chemimpex.com]
- 13. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 15. echemi.com [echemi.com]

